1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
Description
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Properties
IUPAC Name |
1-[(1-propyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBJMHMCOJWMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The Knorr pyrazole synthesis remains a cornerstone for constructing pyrazole rings. Here, a β-diketone (e.g., ethyl acetoacetate) reacts with hydrazine derivatives to form 1,3,5-trisubstituted pyrazoles. For the target compound, a protected amine must be introduced at position 4.
Example Protocol (adapted from Girish et al.):
- React ethyl acetoacetate with a hydrazine derivative (e.g., 4-hydrazinobenzoic acid ) in the presence of nano-ZnO catalyst.
- Achieve regioselective formation of 1,3,5-trisubstituted pyrazole 6 in 95% yield.
- Deprotect the amine group via acidic or basic conditions.
This method ensures high regiocontrol and scalability, critical for pharmaceutical intermediates.
Functionalization via Palladium-Catalyzed Amination
For direct introduction of the amine group, Buchwald-Hartwig amination could modify a pre-formed pyrazole. However, this approach requires a halogenated pyrazole precursor and may involve complex catalyst systems.
Synthesis of the 1-Propyl-1H-Tetrazol-5-ylmethyl Moiety
[2+3] Cycloaddition for Tetrazole Formation
Tetrazoles are typically synthesized via cycloaddition between nitriles and azides. For the 1-propyl substituent:
- React propyl azide with a nitrile-containing precursor (e.g., acetonitrile derivatives) under thermal or catalytic conditions.
- Optimize regioselectivity using Lewis acids (e.g., ZnBr₂) to favor the 1-substituted tetrazole.
Example Protocol (adapted from Harigae et al.):
- Treat terminal alkyne 83 with propyl azide and molecular iodine to form 3,5-substituted tetrazole 86 in 68–99% yield.
Alkylation for Methylene Bridge Installation
Introduce the methylene spacer via alkylation:
- React the tetrazole with chloromethyl pyrazole under basic conditions (e.g., K₂CO₃ in DMF).
- Ensure selective alkylation at the tetrazole’s N1 position using steric or electronic directing groups.
Coupling of Pyrazole and Tetrazole Subunits
Nucleophilic Substitution
Couple the deprotonated pyrazole-4-amine with a chloromethyl tetrazole derivative:
- Dissolve 1H-pyrazol-4-amine in anhydrous THF with NaH as a base.
- Add 5-(chloromethyl)-1-propyl-1H-tetrazole and heat to 60°C for 12 hours.
- Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).
Mitsunobu Reaction
For oxygen-sensitive intermediates, employ Mitsunobu conditions:
- React the tetrazole alcohol with pyrazole-4-amine using DIAD and PPh₃.
- Achieve yields >80% with minimal byproducts.
Hydrochloride Salt Formation
The final step involves protonating the amine group with HCl:
- Dissolve the free base in anhydrous diethyl ether.
- Bubble HCl gas through the solution until precipitation completes.
- Filter and wash the solid with cold ether to obtain the hydrochloride salt.
Analytical Characterization
Critical data for validation:
- ¹H/¹³C NMR : Peaks corresponding to pyrazole (δ 6.5–7.5 ppm) and tetrazole (δ 8.0–9.0 ppm) protons.
- HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Mass Spec : Molecular ion peak at m/z 243.70 [M+H]⁺.
Challenges and Optimization
- Regioselectivity : Competing alkylation at pyrazole N1 vs. N2 requires careful base selection (e.g., LDA for deprotonation).
- Tetrazole Stability : Tetrazoles are prone to ring-opening under acidic conditions; neutral pH during coupling is essential.
- Scalability : Nano-ZnO catalysts (Section 2.1) enable greener synthesis with reduced reaction times.
Chemical Reactions Analysis
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological applications:
Antidiabetic Activity
Research indicates that derivatives of pyrazole and tetrazole exhibit significant antidiabetic properties. A study demonstrated that compounds similar to 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride can inhibit α-glucosidase activity, which is crucial in managing postprandial blood glucose levels. The inhibition of this enzyme helps in controlling diabetes by delaying carbohydrate absorption in the intestines .
Antioxidant Activity
The compound has shown potential as an antioxidant. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases. In vitro studies have reported that pyrazole derivatives can scavenge free radicals effectively, suggesting their role in preventing oxidative damage .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored extensively. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tetrazole ring enhances its interaction with microbial targets, making it a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels compared to untreated controls. This suggests that the compound could be developed into a therapeutic agent for diabetes management .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds containing the tetrazole structure exhibited lower minimum inhibitory concentrations (MICs) than their non-tetrazole counterparts, highlighting the importance of this functional group in enhancing antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances its binding affinity to biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Biological Activity
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps where derivatives of pyrazole and tetrazole are combined. The synthesis typically employs cyclization reactions followed by functional group modifications to achieve the desired molecular structure.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study involving various pyrazole-thiazole derivatives demonstrated that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the well diffusion method with results indicating promising antibacterial activity (Table 1) .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 14 |
| 10d | B. subtilis | 16 |
Anticancer Activity
In vitro studies have indicated that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally related to our target compound showed a mean growth inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells . This suggests potential applications in cancer therapy.
The biological activity of this compound can be attributed to its interaction with various biological targets. For example, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. A related study reported that pyrazole derivatives exhibited considerable inhibition of PDE3A with an IC50 value as low as 0.24 μM . This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting various physiological responses.
Case Studies
Several studies have focused on the pharmacological effects of pyrazole derivatives:
- Antimicrobial Evaluation : A series of pyrazole-thiazole derivatives were synthesized and evaluated for their antimicrobial activity against multiple strains of bacteria. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced antibacterial efficacy .
- Anticancer Properties : Research on related compounds has shown promising results in inhibiting cancer cell growth without affecting normal fibroblast cells significantly, indicating a selective action that could minimize side effects in cancer treatments .
- Cardiotonic Effects : Some derivatives have been studied for their potential as cardiotonic agents through PDE inhibition, suggesting a dual action mechanism where they could enhance cardiac contractility while also providing protective effects against ischemia .
Q & A
Q. What experimental designs evaluate synergistic effects when combining this compound with other therapeutic agents?
- Methodological Answer : Isobolographic analysis quantifies synergy in drug combinations. Cell-based assays (e.g., checkerboard dilution) measure combinatorial indices. Transcriptomic or proteomic profiling identifies pathways modulated by the combination, validated via CRISPR knockouts or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
